molecular formula C15H21N3O B2637866 N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide CAS No. 1423434-68-7

N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide

Cat. No. B2637866
CAS RN: 1423434-68-7
M. Wt: 259.353
InChI Key: JMAUOBKRQLZPHI-UHFFFAOYSA-N
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Description

N-(1-cyano-1-propylbutyl)-5-methylpyridine-3-carboxamide, commonly known as A-836,339, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists, which are known to have a wide range of physiological effects.

Mechanism of Action

A-836,339 is a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects. A-836,339 has been found to have high affinity and selectivity for the CB2 receptor, making it a promising candidate for the development of novel therapeutics.
Biochemical and Physiological Effects:
A-836,339 has been shown to have potent analgesic effects in animal models of pain. It has also been found to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions such as arthritis. Additionally, A-836,339 has been shown to have neuroprotective effects, which could make it useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of A-836,339 is its high affinity and selectivity for the CB2 receptor, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of A-836,339 is its relatively short half-life, which could limit its therapeutic potential.

Future Directions

There are several future directions for the study of A-836,339. One direction is the development of novel therapeutics based on A-836,339 for the treatment of chronic pain, inflammatory conditions, and neurodegenerative diseases. Another direction is the study of the mechanisms underlying the analgesic and anti-inflammatory effects of A-836,339, which could lead to the development of new drugs with similar effects. Finally, the study of the pharmacokinetics and pharmacodynamics of A-836,339 could lead to the development of more effective and longer-lasting drugs.

Synthesis Methods

The synthesis of A-836,339 involves the reaction of 5-methylpyridine-3-carboxylic acid with 1-bromo-3-chloropropane and potassium carbonate in dimethylformamide. The resulting intermediate is then reacted with n-butyl lithium and nitrile to yield the final product. This method has been optimized to produce A-836,339 in high yields and purity.

Scientific Research Applications

A-836,339 has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic effects in animal models of pain, making it a promising candidate for the treatment of chronic pain. It has also been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions such as arthritis.

properties

IUPAC Name

N-(4-cyanoheptan-4-yl)-5-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-6-15(11-16,7-5-2)18-14(19)13-8-12(3)9-17-10-13/h8-10H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAUOBKRQLZPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C#N)NC(=O)C1=CN=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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